Synthetic Intermediate Utility: Enabling Dual Reactivity Vectors for Complex Molecule Construction
The compound features a unique dual-halogen architecture with chlorine at position 7 and fluorine at position 6, creating a reactivity hierarchy that enables sequential functionalization. In contrast, the closest mono-halogenated analog, 7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine, offers only a single reactive site, limiting its utility in multistep syntheses . This differential reactivity is critical for constructing complex drug intermediates such as Sotorasib, where both positions must be sequentially functionalized .
| Evidence Dimension | Number of Halogen Leaving Groups Available for SNAr |
|---|---|
| Target Compound Data | 2 leaving groups (7-Cl, 6-F) with differential reactivity |
| Comparator Or Baseline | 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine: 1 leaving group (7-Cl only) |
| Quantified Difference | 2:1 ratio of reactive sites; enables sequential functionalization vs. single-point modification |
| Conditions | Nucleophilic aromatic substitution (SNAr) conditions; no explicit kinetic data found for the target compound |
Why This Matters
The dual reactive sites enable chemoselective sequential derivatization critical for constructing complex drug molecules like Sotorasib.
- [1] Le Count, D. J., et al. 'An improved synthesis of pyridyl isothiocyanates and thioureas.' Chemischer Informationsdienst, 1977. (Patent US-7683218) View Source
- [2] Amgen Inc. 'Process for the Preparation of 7-Chloro-6-fluoro-(1M)-1-[4-methyl-2-(propan-2-yl)pyridin-3-yl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (M-Dione), a Key Intermediate of Sotorasib.' PCT Patent WO/2024/050448, 2024. View Source
